12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate 12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate
Brand Name: Vulcanchem
CAS No.: 117056-67-4
VCID: VC0049559
InChI: InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31)
SMILES: CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Molecular Formula: C25H40N4O5
Molecular Weight: 476.6 g/mol

12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate

CAS No.: 117056-67-4

Main Products

VCID: VC0049559

Molecular Formula: C25H40N4O5

Molecular Weight: 476.6 g/mol

12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate - 117056-67-4

CAS No. 117056-67-4
Product Name 12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate
Molecular Formula C25H40N4O5
Molecular Weight 476.6 g/mol
IUPAC Name 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Standard InChI InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31)
Standard InChIKey SAAVELCIPHKGJE-UHFFFAOYSA-N
SMILES CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Canonical SMILES CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Synonyms 12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate
12-NBDS
NBD-stearate
PubChem Compound 3081114
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator